1-Bromo-2-fluoro-3,4,5,6-tetramethylbenzene
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Overview
Description
1-Bromo-2-fluoro-3,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C10H12BrF It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-3,4,5,6-tetramethylbenzene typically involves the bromination and fluorination of tetramethylbenzene. One common method is the electrophilic aromatic substitution reaction, where tetramethylbenzene is treated with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-3,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine and fluorine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2-fluoro-3,4,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-2-fluoro-3,4,5,6-tetramethylbenzene exerts its effects involves its ability to participate in various chemical reactions. The bromine and fluorine atoms can act as leaving groups in substitution reactions, while the methyl groups can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,3,5,6-tetramethylbenzene
- 1-Bromo-2,3,4,5-tetrafluorobenzene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Uniqueness
1-Bromo-2-fluoro-3,4,5,6-tetramethylbenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties
Properties
Molecular Formula |
C10H12BrF |
---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
1-bromo-2-fluoro-3,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-5-6(2)8(4)10(12)9(11)7(5)3/h1-4H3 |
InChI Key |
VRCPVTAFMVAOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)F)Br)C)C |
Origin of Product |
United States |
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